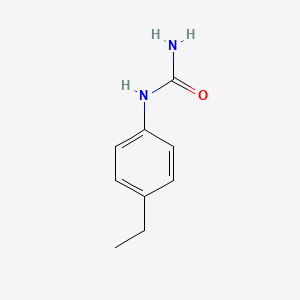

(4-Ethylphenyl)urea

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(4-ethylphenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-2-7-3-5-8(6-4-7)11-9(10)12/h3-6H,2H2,1H3,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCKCTBMQZSHNNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70188324 | |

| Record name | (4-Ethylphenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34773-66-5 | |

| Record name | N-(4-Ethylphenyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34773-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Ethylphenyl)urea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034773665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Ethylphenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-ethylphenyl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.446 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to (4-Ethylphenyl)urea

Established synthetic routes for this compound predominantly involve nucleophilic addition reactions. These methods are well-documented and offer reliable pathways to the desired product.

Nucleophilic Addition Reactions

Nucleophilic addition reactions form the cornerstone of urea (B33335) synthesis. These reactions involve the attack of a nucleophile, typically an amine or ammonia (B1221849), on an electrophilic carbonyl-containing compound like an isocyanate or a carbamoyl (B1232498) chloride.

A primary and straightforward method for the synthesis of this compound is the reaction of 4-ethylphenyl isocyanate with ammonia. thieme-connect.com In this reaction, the lone pair of electrons on the nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate. This is followed by proton transfer to yield the final urea product. The use of ammonium (B1175870) salts can also be employed in this synthesis. thieme-connect.com

This approach is a specific example of a broader class of reactions used to create N-substituted ureas. rsc.org The general principle involves the addition of an amine to an isocyanate, a method widely recognized for its efficiency in forming the urea linkage. rsc.orgmdpi.com

An alternative and equally viable nucleophilic addition route involves the reaction of 4-ethylphenylamine with a suitable isocyanate or carbamoyl chloride. rsc.org When reacting with an isocyanate, the amino group of 4-ethylphenylamine attacks the carbonyl carbon of the isocyanate, leading to the formation of a substituted urea. For instance, the reaction of 4-ethylphenylamine with 4-chlorophenyl isocyanate yields 1-(4-chlorophenyl)-3-(4-ethylphenyl)urea (B11942969). ontosight.ai

Similarly, carbamoyl chlorides can serve as the electrophilic partner. The reaction of an amine with a carbamoyl chloride, generated from the corresponding amine and phosgene (B1210022), is a common method for synthesizing N-substituted ureas. rsc.org This method, however, often involves hazardous reagents like phosgene. rsc.orggoogle.com

| Reactant 1 | Reactant 2 | Product | Reference |

| 4-Ethylphenyl Isocyanate | Ammonia | This compound | thieme-connect.com |

| 4-Ethylphenylamine | 4-Chlorophenyl Isocyanate | 1-(4-chlorophenyl)-3-(4-ethylphenyl)urea | ontosight.ai |

| 4-Ethylphenylamine | Carbamoyl Chloride | This compound derivative | rsc.org |

Advanced Synthetic Strategies

More advanced synthetic strategies for preparing this compound and its derivatives often focus on improving efficiency, safety, and environmental friendliness. These methods may involve in-situ generation of reactive intermediates or the use of greener reaction media.

Hofmann Rearrangement-Based Syntheses

The Hofmann rearrangement provides an indirect route to this compound by first generating an isocyanate intermediate from a primary amide. wikipedia.orgmasterorganicchemistry.com This rearrangement involves the treatment of a primary amide with a halogen (like bromine) and a strong base. masterorganicchemistry.com The resulting isocyanate is not typically isolated but is trapped in situ by a nucleophile. thieme-connect.commasterorganicchemistry.com

For the synthesis of this compound, this would involve the Hofmann rearrangement of a suitable amide to produce 4-ethylphenyl isocyanate, which is then immediately reacted with ammonia. thieme-connect.comorganic-chemistry.org Hypervalent iodine reagents, such as phenyliodine diacetate (PIDA), can also be used to induce the Hofmann rearrangement under mild conditions. thieme-connect.com This method allows for the conversion of primary carboxamides into N-substituted ureas. thieme-connect.com

Catalyst-Free Approaches in Aqueous Media

In recent years, there has been a significant push towards developing more environmentally benign synthetic methods. One such approach is the catalyst-free synthesis of ureas in aqueous media. researchgate.net These methods often leverage the unique properties of water to facilitate reactions without the need for traditional catalysts. frontiersin.orgnih.gov

A notable example is the nucleophilic addition of amines to potassium isocyanate in water, which can produce N-substituted ureas in good yields with high purity. rsc.orgrsc.org This method avoids the use of organic co-solvents and often allows for simple product isolation through filtration. rsc.org Such catalyst-free, aqueous conditions represent a greener alternative to traditional synthetic routes that often rely on volatile and hazardous organic solvents and catalysts. researchgate.net Research has shown that a variety of N-substituted ureas can be synthesized efficiently using this simple and mild methodology. rsc.orgrsc.org

| Strategy | Key Reagents/Conditions | Intermediate | Reference |

| Hofmann Rearrangement | Primary amide, Bromine, Base (e.g., NaOH) | Isocyanate | wikipedia.orgmasterorganicchemistry.com |

| PIDA-induced Hofmann Rearrangement | Primary amide, Phenyliodine diacetate (PIDA), Ammonia source | Isocyanate | thieme-connect.com |

| Catalyst-Free Aqueous Synthesis | Amine, Potassium Isocyanate, Water | - | rsc.orgresearchgate.netrsc.org |

Advanced Synthetic Strategies

Green Chemistry Approaches to Urea Synthesis

In recent years, the principles of green chemistry have driven the development of more environmentally benign methods for urea synthesis. These approaches aim to reduce or eliminate the use of hazardous reagents and solvents, improve energy efficiency, and simplify reaction procedures.

One notable green approach is the catalyst-free synthesis of N-substituted ureas in water. rsc.orgrsc.orgresearchgate.netnih.gov This method involves the nucleophilic addition of an amine to an isocyanate source, such as potassium isocyanate, in an aqueous medium. rsc.orgrsc.orgresearchgate.netnih.gov The use of water as a solvent is highly advantageous due to its low cost, non-toxicity, and non-flammability. rsc.org For the synthesis of this compound, this would typically involve the reaction of 4-ethylaniline (B1216643) with potassium isocyanate in water, often with the addition of a mild acid to facilitate the reaction. rsc.org The product often precipitates from the reaction mixture, allowing for easy isolation by simple filtration, thereby avoiding the need for chromatographic purification. rsc.orgtandfonline.com

Another green strategy involves the use of deep eutectic solvents (DES) as both the solvent and catalyst system for the synthesis of ureas and their derivatives. researchgate.net While not yet specifically documented for this compound, this methodology presents a promising avenue for its eco-friendly production. Furthermore, metal-free methods utilizing carbon dioxide as a C1 building block at atmospheric pressure represent a cutting-edge approach to urea synthesis. organic-chemistry.org

The table below summarizes key aspects of a green, water-based synthesis for substituted ureas, which is applicable to this compound.

| Feature | Description | Reference |

| Solvent | Water | rsc.orgrsc.orgresearchgate.netnih.gov |

| Catalyst | Typically catalyst-free, may use mild acid | rsc.orgrsc.orgresearchgate.netnih.gov |

| Reactants | Amine (e.g., 4-ethylaniline) and Potassium Isocyanate | rsc.org |

| Key Advantage | Environmentally benign, simple workup, scalable | rsc.orgtandfonline.com |

| Product Isolation | Often precipitation followed by filtration | rsc.orgtandfonline.com |

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanism is crucial for optimizing the synthesis of this compound. The formation of this compound, particularly from aryl isocyanates, proceeds through a series of well-defined steps.

Elucidation of Reaction Intermediates

The most common pathway for the formation of N,N'-disubstituted ureas, including this compound, involves an isocyanate intermediate . ureaknowhow.com In a typical synthesis, 4-ethylaniline can be converted to 4-ethylphenyl isocyanate. This isocyanate is a highly reactive electrophile due to the electron-withdrawing nature of the nitrogen and oxygen atoms double-bonded to the central carbon.

This isocyanate intermediate then readily reacts with a nucleophilic amine. In the synthesis of symmetrical 1,3-bisthis compound, the nucleophile would be another molecule of 4-ethylaniline. For unsymmetrical ureas, a different amine would be introduced. The reaction proceeds via nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon of the isocyanate. This forms a transient zwitterionic intermediate which quickly undergoes a proton transfer to yield the stable urea product.

Alternative, greener methods that avoid the pre-formation of potentially hazardous isocyanates generate these intermediates in situ. tandfonline.com For instance, the Lossen rearrangement of hydroxamic acids or related compounds can produce isocyanates that are immediately trapped by an amine present in the reaction mixture. researchgate.netchinesechemsoc.org

Kinetic and Thermodynamic Considerations in Synthesis

The synthesis of ureas is governed by both kinetic and thermodynamic factors. The reaction of an isocyanate with an amine is generally a rapid and exothermic process. ureaknowhow.com The rate of reaction is influenced by several factors, including the electronic nature of the substituents on both the isocyanate and the amine, the solvent, and the presence of catalysts. researchgate.netresearchgate.net

The table below outlines the general kinetic and thermodynamic characteristics of aryl urea synthesis.

| Parameter | Influence on this compound Synthesis | General Reference |

| Reaction Rate | Generally fast, influenced by substituent electronics and reaction conditions. | researchgate.netresearchgate.net |

| Activation Energy | The energy barrier for the reaction, can be lowered by catalysts. | researchgate.net |

| Enthalpy of Reaction | Typically exothermic for the isocyanate-amine reaction. | ureaknowhow.com |

| Equilibrium Position | Favorable for urea formation under standard conditions. | ureaknowhow.com |

Role of Solvent Effects and pH in Reaction Efficiency

The choice of solvent can significantly impact the efficiency of this compound synthesis. In traditional syntheses involving isocyanates, aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or toluene (B28343) are often employed to avoid reaction of the isocyanate with the solvent. researchgate.net However, as mentioned, green syntheses in water have been shown to be highly effective. rsc.org The use of water as a solvent can promote the reaction through hydrophobic effects and can simplify product isolation if the urea is insoluble. rsc.org

The pH of the reaction medium is another critical parameter, especially in aqueous systems. In the synthesis from an amine and potassium isocyanate, an acidic pH is often beneficial. rsc.org The acid can protonate the cyanate (B1221674) ion, forming isocyanic acid, which is a more reactive electrophile. However, excessively low pH would protonate the amine nucleophile, rendering it unreactive. Therefore, a careful control of pH is necessary to achieve optimal reaction rates and yields. In some dynamic urea systems, the hydrolysis kinetics have been shown to be pH-independent over a wide range, which is a unique characteristic related to a dissociation-controlled mechanism. illinois.eduanu.edu.auresearchgate.net

The following table highlights the influence of solvent and pH on aryl urea synthesis.

| Factor | Effect on Reaction Efficiency | Reference |

| Solvent Polarity | Can influence reaction rates; nonpolar solvents are favorable for some methods. lnu.edu.cn | lnu.edu.cn |

| Protic vs. Aprotic Solvents | Aprotic solvents are traditional for isocyanate reactions; water is a viable green alternative. | rsc.orgresearchgate.net |

| pH (in aqueous media) | Can significantly affect the reactivity of both the electrophile and the nucleophile. rsc.org | rsc.org |

| pH-Independent Hydrolysis | Observed in certain hindered aryl urea systems. | illinois.edu |

Scalability and Process Optimization for this compound Synthesis

The scalability of a synthetic route is a crucial consideration for the industrial production of this compound. A scalable process should be safe, cost-effective, and environmentally friendly. The catalyst-free synthesis of N-substituted ureas in water has been demonstrated to be suitable for gram-scale synthesis, suggesting its potential for larger-scale production. rsc.orgrsc.orgresearchgate.netnih.gov The simplicity of the procedure, avoiding the need for chromatography, is a significant advantage in scaling up. rsc.orgtandfonline.com

Process optimization for the synthesis of this compound would involve a systematic study of various reaction parameters to maximize yield and purity while minimizing cost and environmental impact. Key parameters for optimization include:

Reaction Temperature: Finding the optimal temperature to ensure a reasonable reaction rate without promoting side reactions.

Concentration of Reactants: Adjusting the molar ratios of the starting materials to drive the reaction to completion and minimize unreacted starting materials.

Reaction Time: Determining the minimum time required for the reaction to reach completion.

Mixing/Agitation: Ensuring efficient mixing is crucial, especially in heterogeneous reaction mixtures, to maximize contact between reactants.

For green syntheses, optimization would also focus on minimizing the amount of any additives and simplifying the workup and product isolation procedures. nih.gov

Derivatization Strategies and Analog Synthesis from this compound Precursors

This compound is a versatile precursor for the synthesis of a wide range of more complex molecules, particularly in the field of medicinal chemistry. The urea functional group can be further modified, or the entire molecule can be used as a scaffold to build upon.

One common derivatization strategy involves reactions at the nitrogen atoms of the urea moiety. For example, N-acylation can be performed to introduce additional functional groups. More complex structures can be synthesized by using this compound as a key intermediate in multi-step syntheses. For instance, it can be a component in the synthesis of potent enzyme inhibitors, such as those targeting receptor tyrosine kinases. nih.gov In these syntheses, the this compound moiety often plays a crucial role in binding to the target protein through hydrogen bonding interactions.

Another strategy involves using a precursor to this compound, such as 4-ethylaniline, in reactions with other functionalized molecules to create a library of analogs. For example, reacting 4-ethylaniline with various substituted isocyanates would yield a series of unsymmetrical ureas with the (4-ethylphenyl) group on one side. nih.gov Similarly, (4-Ethylphenyl) isocyanate can be reacted with a variety of amines to generate a diverse set of derivatives. nih.gov These approaches are commonly used in drug discovery to explore structure-activity relationships. mdpi.comdovepress.commdpi.com

The table below lists some general strategies for the derivatization of this compound.

| Derivatization Strategy | Description | Potential Application |

| N-Acylation | Introduction of an acyl group at one of the urea nitrogens. | Modification of physicochemical properties. |

| Reaction with functionalized isocyanates/amines | Formation of unsymmetrical ureas with diverse substituents. | Drug discovery, structure-activity relationship studies. nih.gov |

| Use as a building block | Incorporation of the entire this compound moiety into a larger molecular framework. | Synthesis of biologically active compounds, such as kinase inhibitors. nih.gov |

| Modification of the ethylphenyl group | Reactions on the aromatic ring or the ethyl substituent. | Fine-tuning of molecular properties. |

Modification of the Urea Nitrogen Atoms

The nitrogen atoms of the urea group in this compound are nucleophilic and can undergo various reactions to form N-substituted derivatives. These reactions are fundamental in creating a diverse library of related compounds.

One common method involves the reaction of this compound with different electrophiles. For instance, N-alkylation or N-arylation can be achieved by reacting the urea with alkyl or aryl halides in the presence of a base. jcsp.org.pk A specific example is the synthesis of N-alkyl/aralkyl sulfamoylacetamides, where the parent sulfonamide is treated with various electrophiles in the presence of sodium hydride (NaH) in N,N-dimethylformamide (DMF). jcsp.org.pk

Another significant pathway is the reaction with isocyanates. The reaction of an amine with an isocyanate is a classical method for forming unsymmetrical ureas. srce.hr For example, 1-(4-chlorophenyl)-3-(4-ethylphenyl)urea can be synthesized by reacting 4-chlorophenyl isocyanate with 4-ethylphenylamine. ontosight.ai Similarly, reacting diethylamine (B46881) with 2-methylphenyl isocyanate is a method to produce 1,1-diethyl-3-(2-methylphenyl)urea. smolecule.com The use of dioxazolones as isocyanate surrogates offers a safer alternative to phosgene or acyl azides for these transformations. tandfonline.com

Furthermore, the urea nitrogen can participate in condensation reactions. For example, the amino group of a β-lactam ring can be condensed with various isocyanates to prepare trans-β-lactam ureas. srce.hr The synthesis of 3-(4-ethylphenyl)-2-substituted amino-3H-quinazolin-4-ones involves reacting the amino group of 2-hydrazino-3-(4-ethylphenyl)-3H-quinazolin-4-one with a variety of aldehydes and ketones. tandfonline.com

Oxidation and reduction reactions also offer pathways for modification. The urea derivative 1-(2-Chloroethyl)-3-(p-ethylphenyl)urea can be oxidized to form the corresponding N-oxides using agents like hydrogen peroxide, or reduced to yield various amine derivatives with reducing agents such as lithium aluminum hydride. smolecule.com

Table 1: Examples of Reagents and Conditions for Urea Nitrogen Modification

| Reaction Type | Reagents | Product Class | Reference |

| N-Alkylation/Arylation | Alkyl/Aryl Halides, NaH, DMF | N-Substituted Ureas | jcsp.org.pk |

| Reaction with Isocyanates | Isocyanates (e.g., 4-chlorophenyl isocyanate) | Unsymmetrical Ureas | ontosight.ai |

| Condensation Reaction | Aldehydes, Ketones | Quinazolinones | tandfonline.com |

| Oxidation | Hydrogen Peroxide | N-Oxides | smolecule.com |

| Reduction | Lithium Aluminum Hydride | Amine Derivatives | smolecule.com |

Functionalization of the Ethylphenyl Moiety

The ethylphenyl group of this compound provides another site for chemical modification, primarily on the aromatic ring and the ethyl substituent.

Strategic modifications to the aromatic ring can influence the compound's properties. The introduction of halogen substituents is a common approach. vulcanchem.com For instance, the synthesis of 1-(4-chlorophenyl)-3-(4-ethylphenyl)urea introduces a chlorine atom onto one of the phenyl rings. ontosight.ai

The ethyl group itself can be a site for reactions, although this is less commonly explored in the provided literature. However, general organic synthesis principles suggest that the benzylic protons of the ethyl group could be susceptible to radical halogenation or oxidation under specific conditions, leading to further functionalization possibilities.

A notable example of extensive modification involving the broader phenylurea structure is the synthesis of 3-{[1-(4-methylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-1-(4-methylphenyl)urea. vulcanchem.com This complex synthesis involves the functionalization of a separate pyrrolidine (B122466) ring which is then attached to the urea nitrogen, demonstrating the modular nature of synthesizing complex urea derivatives. vulcanchem.com

Structural Elucidation and Advanced Characterization

Spectroscopic Analysis for Molecular Structure Confirmation

Spectroscopic methods are fundamental in confirming the molecular structure of (4-Ethylphenyl)urea by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound.

¹H NMR: In the proton NMR spectrum, the protons of the ethyl group exhibit characteristic signals. The methyl (CH₃) protons typically appear as a triplet, while the methylene (B1212753) (CH₂) protons present as a quartet. The aromatic protons on the phenyl ring show complex splitting patterns in the aromatic region of the spectrum. The amine (NH₂) and amide (NH) protons of the urea (B33335) moiety are also observable, often as broad singlets, and their chemical shifts can be sensitive to the solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Key resonances include those for the methyl and methylene carbons of the ethyl group, the distinct aromatic carbons (including the ipso, ortho, meta, and para positions relative to the ethyl group), and the carbonyl carbon of the urea group, which typically appears significantly downfield.

Table 1: Representative NMR Data for this compound Derivatives

| Nucleus | Chemical Shift (δ) in ppm |

|---|---|

| ¹H NMR | 1.1-1.3 (t, 3H, CH₃), 2.5-2.7 (q, 2H, CH₂), 7.0-7.5 (m, 4H, Ar-H), NH/NH₂ protons variable |

| ¹³C NMR | ~15 (CH₃), ~28 (CH₂), ~120-140 (Aromatic C), ~155 (C=O) |

Note: The exact chemical shifts can vary depending on the solvent and specific derivative.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy identifies the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.net Key vibrational bands observed in the FT-IR spectrum include:

N-H Stretching: Bands in the region of 3200-3400 cm⁻¹ are characteristic of the N-H stretching vibrations of the primary amine and amide groups in the urea moiety.

C=O Stretching: A strong absorption band, typically between 1630 cm⁻¹ and 1680 cm⁻¹, corresponds to the stretching vibration of the carbonyl (C=O) group of the urea.

Aromatic C-H Stretching: Vibrations corresponding to the aromatic C-H bonds are usually observed above 3000 cm⁻¹.

C-N Stretching: The stretching vibrations for the C-N bonds are found in the fingerprint region of the spectrum.

Aromatic C=C Stretching: Bands in the 1400-1600 cm⁻¹ range are indicative of the carbon-carbon double bond stretching within the phenyl ring.

Table 2: Characteristic FT-IR Absorption Bands for this compound and Related Compounds

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3200 - 3400 |

| C=O | Stretching | 1630 - 1680 |

| Aromatic C=C | Stretching | 1400 - 1600 |

| C-N | Stretching | 1200 - 1350 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For this compound, the phenyl ring and the urea carbonyl group are the primary chromophores. The UV-Vis spectrum typically shows absorption bands corresponding to π → π* and n → π* electronic transitions. usp.br The maximum absorption wavelength (λmax) is a key parameter obtained from this analysis. chem960.comcuestionesdefisioterapia.com

Table 3: Electronic Transitions for Phenyl Urea Derivatives

| Transition | Chromophore | Typical λmax (nm) |

|---|---|---|

| π → π* | Phenyl ring, C=O | ~200-300 |

| n → π* | C=O | >270 (often weak) |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound. In the mass spectrum, the molecular ion peak (M⁺) corresponds to the mass of the intact molecule. Fragmentation of the molecular ion provides valuable structural information. High-Resolution Mass Spectrometry (HRMS) allows for the determination of the exact mass of the molecule and its fragments with high precision, which helps in confirming the elemental composition. rsc.orgrsc.org For 1,3-Bisthis compound, a related compound, the molecular ion has been observed, confirming its structure. researchgate.net

Table 4: Mass Spectrometry Data for this compound and Related Compounds

| Ion | Description | Expected m/z for this compound |

|---|---|---|

| [M]⁺ | Molecular Ion | 164.0950 |

| [M+H]⁺ | Protonated Molecule | 165.1028 |

| [M+Na]⁺ | Sodium Adduct | 187.0847 |

Solid-State Structural Analysis

The precise three-dimensional arrangement of atoms and molecules in the crystalline state is determined using X-ray diffraction techniques.

Single Crystal X-ray Diffraction (SCXRD)

Table 5: Crystallographic Data for a Representative Urea Derivative

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic scirp.orgiucr.org |

| Space Group | Pna2₁ scirp.org |

| a (Å) | 12.047 (3) iucr.org |

| b (Å) | 4.453 (1) iucr.org |

| c (Å) | 11.023 (3) iucr.org |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 591.3 (3) iucr.org |

| Z | 4 iucr.org |

Note: The data presented is for a representative urea compound and may differ for this compound.

Crystal System and Space Group Determination

Crystallographic analysis of compounds analogous to this compound, such as N-(4-methylphenyl)urea, indicates that these molecules often crystallize in the monoclinic system. For N-(4-methylphenyl)urea, the determined space group is P 21/n. soton.ac.uk This space group is centrosymmetric and belongs to the monoclinic crystal system. The cell parameters for this related compound are a = 4.6154(2) Å, b = 12.8640(17) Å, and c = 13.483(2) Å. soton.ac.ukresearchgate.net Other similar urea derivatives have been observed to crystallize in different systems, including triclinic and orthorhombic, highlighting the influence of substituent groups on the crystal packing. researchgate.netresearchgate.net For instance, a derivative, 3-(4-ethylphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one, crystallizes in the triclinic crystal class with the space group P1. researchgate.net Another related compound, 1-(adamantan-1-yl)-3-(4-chlorophenyl)urea, was found to be orthorhombic with the space group Pna21. researchgate.net

Table 1: Crystallographic Data for this compound Analogs

| Compound | Crystal System | Space Group |

|---|---|---|

| N-(4-methylphenyl)urea soton.ac.uk | Monoclinic | P 21/n |

| 3-(4-ethylphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one researchgate.net | Triclinic | P1 |

| 1-(adamantan-1-yl)-3-(4-chlorophenyl)urea researchgate.net | Orthorhombic | Pna21 |

| 1-(2-Hydroxy-2-phenylethyl)-3-(4-methoxyphenyl)urea iucr.org | Monoclinic | P 21 |

| N-(4-Acetylphenyl)-N′-(4-fluorophenyl)urea researchgate.net | Monoclinic | P 21/c |

Molecular Conformation and Torsion Angles

The conformation of phenylurea derivatives is characterized by the relative orientation of the phenyl ring and the urea moiety. In many substituted phenylurea compounds, the phenyl ring is twisted out of the plane of the urea group. nih.gov For example, in two independent molecules of a disubstituted urea derivative, the dihedral angles between the phenyl ring and the CN2O urea core are 25.57 (11)° and 29.13 (10)°. nih.gov In another case, 1-(2-Hydroxy-2-phenylethyl)-3-(4-methoxyphenyl)urea, this dihedral angle is 35.6 (2)°. iucr.org

Supramolecular Assembly and Packing Motifs

The crystal packing of this compound and its analogs is dominated by hydrogen bonding interactions, particularly involving the urea functional group. The N-H groups of the urea moiety act as hydrogen bond donors, while the carbonyl oxygen is a primary acceptor. This typically leads to the formation of well-defined hydrogen-bonding motifs.

A common and robust motif in urea derivatives is the one-dimensional tape or ribbon structure, formed through N-H···O=C hydrogen bonds. rsc.orgrsc.org In many crystal structures of phenylureas, molecules are linked into centrosymmetric dimers via a pair of N-H···O hydrogen bonds, forming an R2(8) ring motif. nih.govnih.gov These dimers can then be further connected into chains or layers. For instance, in 1-(2-Hydroxy-2-phenylethyl)-3-(4-methoxyphenyl)urea, intermolecular N-H···O and O-H···O hydrogen bonds link the molecules into a two-dimensional array. iucr.org

Thermal Analysis Techniques

Thermogravimetric analysis (TGA) is a crucial technique for assessing the thermal stability of chemical compounds. mat-cs.com It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. wku.edu

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric analysis (TGA) provides valuable information about the thermal stability and decomposition profile of materials. tainstruments.com For urea and its derivatives, TGA can determine the temperature at which degradation begins and the subsequent mass loss events.

Table 2: Decomposition Temperatures of Urea and an Analog

| Compound | Onset of Decomposition (°C) |

|---|---|

| Urea researchgate.net | ~140 |

| 1-(1H-indol-3-yl)-3-(4-methylbenzyl)urea | >250 |

Based on a comprehensive search of available literature, dedicated computational and molecular modeling studies focusing specifically on the compound This compound for the requested analyses are not publicly available. Research in computational chemistry is highly specific to the molecule under investigation, and findings from related but structurally different compounds cannot be extrapolated to accurately describe this compound.

For instance, while studies have been conducted on molecules containing the (4-ethylphenyl) moiety or on other urea derivatives, these analyses—including Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT), Molecular Electrostatic Potential (MEP), Hirshfeld Surface Analysis, and Molecular Dynamics (MD) simulations—yield results that are unique to the exact structure being modeled. The electronic properties, interaction sites, and conformational behaviors are all intricately dependent on the complete molecular structure.

Therefore, to ensure scientific accuracy and strictly adhere to the user's request of focusing solely on this compound, it is not possible to generate the requested article with detailed research findings and data tables as the source information is not present in the available literature.

Computational Chemistry and Molecular Modeling Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a compound by modifying its chemical structure. researchgate.netwjpsonline.com For urea (B33335) derivatives, including (4-Ethylphenyl)urea, these studies help in identifying the key structural features responsible for their therapeutic effects. researchgate.net

QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. wjpsonline.comnih.gov This is achieved by correlating molecular descriptors—numerical values that describe the physicochemical properties of a molecule—with observed phenomena such as inhibitory activity. nih.govjchemlett.com

Key molecular descriptors often considered in QSAR studies of urea derivatives include:

Lipophilicity (log P): This descriptor is a measure of a compound's ability to pass through cell membranes. For some series of phenylurea compounds, lipophilicity has been identified as a key driver for improved biological activity. nih.gov

Electronic Parameters: These describe the distribution of electrons in a molecule and influence how it interacts with its biological target. wjpsonline.com

Steric Parameters: These relate to the size and shape of the molecule, which can affect its ability to fit into a binding site. wjpsonline.com

Topological Indices: These numerical descriptors are derived from the graph representation of a molecule and can encode information about its size, shape, and branching. nih.gov

In the context of specific biological activities, studies on related urea compounds have shown that:

For certain anti-malarial 2,4-diamino-pyrimidine derivatives with urea substituents, QSAR analyses have pointed to lipophilicity as a significant factor in their activity against Plasmodium falciparum. nih.gov

In studies of B-RAF inhibitors with a diaryl urea structure, selected descriptors indicated that size, degree of branching, aromaticity, and polarizability influenced their inhibitory activity. nih.gov

For some anti-tuberculosis urea derivatives, SAR studies revealed that bulky alkyl and aryl substitutions are favored for maximal activity. researchgate.net

A typical QSAR study involves developing a model using a training set of compounds with known activities. The predictive power of the model is then validated using a separate test set. jchemlett.comnih.gov Statistical methods like multiple linear regression (MLR) and partial least squares (PLS) are commonly used to build these models. nih.govnih.govanalis.com.my The quality of a QSAR model is assessed using statistical parameters such as the correlation coefficient (r²) and the cross-validated correlation coefficient (q²). mdpi.com

Table 1: Common Molecular Descriptors in QSAR Studies

| Descriptor Category | Example Descriptors | Relevance |

| Lipophilic | clogP, logD | Membrane permeability, hydrophobic interactions |

| Electronic | pKa, Dipole Moment | Ionization state, electrostatic interactions |

| Steric | Molecular Weight (MWT), Molar Refractivity (MR) | Size, shape, and fit within a binding site |

| Topological | Number of Rings, Number of Rotatable Bonds | Molecular flexibility and conformation |

| Hydrogen Bonding | Hydrogen Bond Acceptors (HBA), Hydrogen Bond Donors (HBD) | Specific interactions with biological targets |

This table is generated based on information from multiple sources. wjpsonline.comnih.govnih.gov

Ligand-Protein Docking Studies for Biological Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein. nih.govresearchgate.net This method is instrumental in understanding the binding mechanisms of molecules like this compound and guiding the design of new, more potent inhibitors. mdpi.com

Docking studies can predict the specific interactions between a ligand and the amino acid residues in the active site of a protein. For instance, the urea moiety of related compounds is often predicted to form hydrogen bonds with the protein backbone. d-nb.info

In a study of N-(4-Ethylphenyl)-N'-phenylurea (INH14), a compound structurally related to this compound, docking studies suggested that it binds to the hinge region of the IKKβ kinase. d-nb.info The urea group was predicted to form two hydrogen bonds with the backbone of the CYS99 residue. d-nb.info Similarly, docking of urea derivatives into the active site of enoyl-(acyl-carrier-protein) reductase (ENR), a potential antimicrobial target, has been performed to elucidate binding interactions. researchgate.net

The binding affinity is often estimated by a scoring function, which calculates a value representing the strength of the interaction, often expressed in kcal/mol. plos.org For example, in a study of 4-ethyl phenyl sulfate (B86663) with bovine serum albumin, a binding score of -5.28 Kcal/mol was calculated, suggesting a stable complex formation. plos.org

Table 2: Examples of Predicted Interactions for Urea Derivatives

| Compound/Derivative | Target Protein | Predicted Key Interactions | Reference |

| N-(4-Ethylphenyl)-N'-phenylurea (INH14) | IKKβ | Hydrogen bonds with CYS99 in the hinge region. d-nb.info | d-nb.info |

| Urea-substituted 2,4-diamino-pyrimidines | Plasmodium berghei CDPK1 | Hydrogen bond interactions with acidic residues (Glu154 or Glu151). nih.gov | nih.gov |

| Quinoxaline urea analogs | IKKβ | Modulation of IKKβ phosphorylation. nih.gov | nih.gov |

| Diaryl urea derivatives | B-RAF | Hydrogen bonding and specific orientations in the active site. nih.gov | nih.gov |

The binding of a ligand to a protein can induce conformational changes in the protein, a phenomenon known as "induced fit". nih.gov Alternatively, a protein may exist in an ensemble of conformations, and the ligand selectively binds to a specific one, a concept called "conformational selection". nih.govelifesciences.org Computational methods can be used to study these changes.

While direct studies on the conformational changes induced by this compound are not widely available, research on protein-ligand interactions in general provides a framework for how such analyses would be conducted. Techniques like molecular dynamics (MD) simulations can be used to observe the dynamic changes in protein structure upon ligand binding. elifesciences.org For example, studies on the glutamine-binding protein have shown that it undergoes significant conformational changes in both the presence and absence of a substrate. elifesciences.org Similarly, the interaction of urea with proteins can lead to unfolding, and the conformational preferences in the unfolded state have been studied using techniques like NMR, which can be complemented by computational analysis. ncbs.res.innih.gov

Crystal Structure Prediction (CSP)

Crystal Structure Prediction (CSP) is a computational method that aims to predict the crystal structure of a molecule from its chemical diagram alone. acs.orgresearchgate.net This is a challenging but valuable field, as the solid-state form of a compound can significantly impact its physical properties.

A common approach in CSP is to search for the most stable crystal packing arrangements by minimizing the lattice energy. soton.ac.uk This involves generating a large number of plausible crystal structures and then ranking them based on their calculated lattice energies. researchgate.net

The process typically involves several steps:

Generation of Trial Structures: A large number of candidate crystal structures are generated, often exploring various common space groups. rsc.org

Lattice Energy Minimization: The geometry of each trial structure is optimized to find the local minimum on the potential energy surface. This is often done using force fields. researchgate.net For urea, a polarizable force field like AMOEBA has been used in conjunction with an evolutionary algorithm for a global minimum search. researchgate.net

Ranking of Structures: The optimized structures are ranked based on their lattice energies. More accurate quantum mechanical methods, such as density functional theory (DFT) with corrections for dispersion, may be used to refine the energies of the most promising structures. researchgate.net

For example, in a CSP study of a urea tautomer, 200,000 structure minimizations were performed for each independent search. rsc.org The initial molecular models were based on gas-phase optimized geometries, and a force field was used to evaluate intermolecular interactions during the search. rsc.org

Binding Mode Predictions and Interaction Energies

2 Prediction of Polymorphism and Crystal Packing

Computational chemistry and molecular modeling serve as powerful tools for predicting the polymorphic landscape and crystal packing of organic molecules like this compound. While specific, published crystal structure prediction (CSP) studies exclusively targeting this compound are not prominent in the literature, the well-established methodologies for CSP allow for a detailed theoretical exploration of its potential crystalline forms. These computational approaches are crucial for identifying likely polymorphs, understanding their relative stabilities, and analyzing the intermolecular interactions that govern their crystal structures. mdpi.comacs.org

The general workflow for predicting the crystal structures of a molecule such as this compound involves a systematic search for energetically favorable packing arrangements in various possible space groups. rsc.org This process generates a large number of hypothetical crystal structures, which are then subjected to energy minimization to identify the most stable forms.

Research Findings from Analogous Systems

Computational studies on substituted urea gelators have shown that substituents on the phenyl ring can interfere with or alter this primary hydrogen-bonding motif. rsc.orgrsc.org For instance, groups that can act as alternative hydrogen bond acceptors may disrupt the formation of the classic urea tape, leading to different, and sometimes more stable, crystal packing arrangements. rsc.org In the case of this compound, the ethyl group is electronically neutral and not expected to form strong competing interactions, suggesting that the classic urea tape motif is highly probable in its low-energy predicted polymorphs.

Crystal Structure Prediction (CSP) and Energy Landscapes

A typical CSP study for this compound would begin by generating thousands of potential crystal packings across common crystallographic space groups. rsc.org These structures are initially optimized using computationally efficient force fields. soton.ac.uk The most promising low-energy structures are then subjected to more accurate, but computationally intensive, quantum mechanical calculations, such as Density Functional Theory (DFT), to refine their geometries and energies. researchgate.netsnu.edu.in

The result of a CSP study is a crystal energy landscape, which plots the relative lattice energy of the predicted polymorphs. acs.org The structures lying at the global minimum and within a small energy window (typically < 10 kJ/mol) above it are considered the most likely to be experimentally observable. researchgate.net

Below is a hypothetical table representing the kind of output a CSP study on this compound might produce. It lists the top-ranked predicted structures, their space group, and their lattice energy relative to the global minimum.

Table 1: Representative Predicted Low-Energy Polymorphs for this compound

| Rank | Space Group | Relative Lattice Energy (ΔE, kJ/mol) | Density (g/cm³) |

|---|---|---|---|

| 1 | P2₁/c | 0.00 | 1.25 |

| 2 | P-1 | 1.25 | 1.24 |

| 3 | P2₁2₁2₁ | 2.80 | 1.23 |

| 4 | C2/c | 4.50 | 1.22 |

This table is illustrative and based on typical results for small organic molecules; it does not represent experimentally verified data for this compound.

Analysis of Intermolecular Interactions

Further analysis of the predicted stable structures would focus on the specific intermolecular interactions responsible for their stability. Hirshfeld surface analysis is a common computational technique used to visualize and quantify these interactions within a crystal lattice. iucr.orgiucr.org For a molecule like this compound, the analysis would likely confirm the dominance of N-H···O hydrogen bonds. The detailed geometry of these bonds in the most stable predicted structures would be characterized.

Table 2: Predicted Hydrogen-Bonding Geometry for a Hypothetical Polymorph of this compound

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Symmetry of A |

|---|---|---|---|---|---|---|---|

| N-H | H1 | O=C | 0.98 | 1.85 | 2.83 | 175 | x, y-1, z |

This table is a representative example based on common hydrogen bond geometries found in urea derivatives and does not represent experimentally verified data.

Intermolecular Interactions and Supramolecular Chemistry

Hydrogen Bonding Networks in (4-Ethylphenyl)urea and its Derivatives

Hydrogen bonding is a predominant force in the crystal engineering of urea (B33335) derivatives. rsc.org The urea group contains both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen), making it an excellent building block for creating robust supramolecular architectures. researchgate.net These interactions are not random; they form specific patterns, or synthons, that can be used to predict and control the final structure.

The primary hydrogen bond in urea-based structures is the N-H···O interaction. In many diaryl ureas, a common and stable motif is the "urea tape" or α-network, which consists of bifurcated N-H···O hydrogen bonds. researchgate.netresearchgate.net This arrangement creates one-dimensional chains that can further assemble into more complex structures.

Beyond the classic N-H···O bonds, other types of hydrogen bonds also play a significant role:

O-H···O Interactions: In the presence of hydroxyl groups or water molecules, O-H···O hydrogen bonds can form, linking different parts of the supramolecular structure. For instance, in some crystal structures, water molecules can act as bridges, connecting urea chains through O-H···O interactions. researchgate.net

C-H···X Interactions: Weak C-H···X hydrogen bonds (where X can be O, N, or a halogen) are also observed and can influence the conformation and packing of molecules. core.ac.ukresearchgate.net For example, intramolecular C-H···O interactions can affect the planarity of the molecule and the accessibility of the primary hydrogen bonding sites. researchgate.net In some cases, C-H···π interactions, where a C-H bond interacts with the electron cloud of an aromatic ring, also contribute to the stability of the crystal packing. iucr.orgrsc.org

The table below summarizes the types of hydrogen bonds and their roles.

| Hydrogen Bond Type | Description | Role in Supramolecular Structure |

| N-H···O | Strong, directional bond between the urea N-H donor and the carbonyl oxygen acceptor. | Forms the primary "urea tape" motif, leading to one-dimensional chains. researchgate.netresearchgate.net |

| O-H···O | Occurs in the presence of hydroxyl groups or solvent molecules like water. | Can link primary chains, creating two- or three-dimensional networks. rsc.orgresearchgate.net |

| C-H···X (X=O, N, etc.) | Weaker interactions involving carbon-hydrogen bonds as donors. | Influences molecular conformation and fine-tunes the packing of molecules in the crystal lattice. core.ac.ukresearchgate.net |

| C-H···π | An interaction between a C-H bond and the π-system of an aromatic ring. | Contributes to the stabilization of the overall crystal structure. iucr.orgrsc.org |

The nature and position of substituents on the phenyl ring can significantly alter the hydrogen bonding network. nih.govnih.gov Electron-withdrawing or electron-donating groups can change the acidity of the N-H protons and the basicity of the carbonyl oxygen, thereby modulating the strength of the hydrogen bonds.

Electron-withdrawing groups , such as nitro (–NO2) or halogen groups, can increase the hydrogen bond donor strength of the urea N-H protons. rsc.orgdiva-portal.orgresearchgate.net However, these groups can also act as competing hydrogen bond acceptors, potentially disrupting the typical urea tape motif. For example, a nitro group can form hydrogen bonds with the urea protons, leading to alternative packing arrangements. rsc.org

Steric hindrance from bulky substituents, particularly at the ortho position, can force a non-coplanar conformation between the phenyl and urea groups. This can, in some cases, pre-organize the molecule for stronger intermolecular hydrogen bonding by reducing intramolecular interactions and making the N-H groups more accessible. nih.gov

Positional Isomerism: The location of the substituent is crucial. For instance, a hydrogen-bond acceptor group on the phenyl ring can lead to the formation of N-H···N or N-H···O bonds that compete with the standard N-H···O=C urea interaction, preventing the formation of the urea tape. researchgate.net

A study comparing a 4-methoxy-substituted phenyl urea with a 4-nitro-substituted analogue revealed that the methoxy (B1213986) derivative was a much better gelator. This was attributed to the nitro group interfering with the formation of the urea tape by forming alternative hydrogen bonds, a finding supported by crystal structure prediction calculations. rsc.org

Hydrogen bonds are the primary driving force for the self-assembly of this compound and its derivatives into higher-order supramolecular architectures. The directionality and strength of these bonds lead to the formation of predictable and often complex structures. researchgate.netskemman.is

The initial formation of one-dimensional chains via the N-H···O urea tape synthon is a common feature. researchgate.netpublish.csiro.au These chains can then associate through weaker interactions to form more complex structures:

1D Chains: The most fundamental supramolecular structure, formed by repeating hydrogen-bonded synthons. rsc.org

2D Sheets: Chains can pack side-by-side, held together by other interactions like weaker hydrogen bonds or π-π stacking, to form two-dimensional sheets. rsc.org

3D Networks: The stacking of 2D sheets or the interconnection of chains through bridging molecules (like water) or additional hydrogen bonds can result in a three-dimensional network. rsc.org

The final architecture is a delicate balance of all present intermolecular forces. The introduction of competing hydrogen bond donors or acceptors, either within the molecule itself (via substituents) or from the solvent, can drastically alter the final supramolecular assembly. researchgate.netcore.ac.uk

Influence of Substituents on Hydrogen Bonding Strength and Pattern

π-π Stacking and Aromatic Interactions in Solid-State Structures

The arrangement of the aromatic rings can be influenced by other interactions, particularly hydrogen bonding. researchgate.net The geometry of π-π stacking can vary, with common arrangements being parallel-displaced or T-shaped. nih.gov The distance between the interacting rings is a key parameter, with centroid-to-centroid distances typically falling in the range of 3.3 to 3.8 Å for significant interaction.

In some urea derivatives, π-π stacking interactions link molecules into specific arrangements, such as dimers, which are then further connected by hydrogen bonds. researchgate.net The interplay is critical; for example, phenyl-perfluorophenyl interactions have been shown to significantly influence the intermolecular arrangement in the crystal, overriding some expected hydrogen bond patterns. researchgate.net This demonstrates that a combination of forces, rather than a single dominant one, dictates the final structure.

Self-Assembly Processes and Supramolecular Materials

The combination of strong, directional hydrogen bonds and weaker, less-directional interactions like π-π stacking drives the self-assembly of this compound into larger aggregates and ultimately into supramolecular materials. academie-sciences.fr This process is often cooperative, meaning the formation of an initial interaction promotes the formation of subsequent ones.

The self-assembly process often begins with the formation of the simplest aggregate: a dimer. In the context of ureas, centrosymmetric dimers are frequently observed, formed by a pair of intermolecular N-H···O hydrogen bonds between two molecules. publish.csiro.auresearchgate.net These dimeric units can then serve as the building blocks for larger structures.

The formation of these aggregates is a key step towards the creation of supramolecular polymers and gels. researchgate.netcsic.es For instance, bis-urea compounds, which contain two urea groups, can form very stable, long, and rigid rod-like assemblies in solution, which are essentially supramolecular polymers. academie-sciences.fr The stability of these aggregates is highly dependent on the solvent and the specific molecular structure, with non-polar solvents generally promoting self-assembly. academie-sciences.fr The process can be complex, with evidence suggesting that the formation of π-stacked dimers can sometimes be a step in the pathway to forming larger, σ-bonded aggregates. nih.gov

Supramolecular Gels and Organogelator Properties of Urea Derivatives

The formation of supramolecular gels from low molecular weight organogelators (LMWOs) is a phenomenon of significant interest in materials science and supramolecular chemistry. These gels are formed through the self-assembly of the gelator molecules into three-dimensional networks that immobilize the solvent. Urea derivatives are a prominent class of LMWOs due to their ability to form strong and directional hydrogen bonds. nih.govbsb-muenchen.de

The primary driving force for the self-assembly of urea-based gelators is the formation of intermolecular N-H···O=C hydrogen bonds. nih.gov These interactions lead to the formation of one-dimensional fibrous structures, often referred to as urea tapes. These fibers can then entangle and cross-link to create the gel network. The properties of the resulting gel, such as its thermal stability and mechanical strength, are highly dependent on the molecular structure of the gelator, including the nature of the substituent groups. worktribe.comacs.org

The gelation process is influenced by several factors, including the solvent, the concentration of the gelator, and the cooling rate of the solution. worktribe.com The choice of solvent is critical, as it must be able to dissolve the gelator at elevated temperatures but allow for self-assembly upon cooling. The minimum gelation concentration (MGC) is a key parameter used to quantify the efficiency of a gelator.

While specific studies on the organogelator properties of this compound are not extensively detailed in the reviewed literature, its structural features suggest it has the potential to act as an organogelator. The presence of the urea moiety provides the necessary hydrogen bonding sites for self-assembly into fibrous networks. The ethylphenyl group contributes to the solubility in organic solvents and can participate in weaker intermolecular interactions, such as van der Waals forces and π-π stacking, which can further stabilize the gel network.

The gelation capabilities of a library of bis(urea) compounds have been tested in various solvents, demonstrating that the end groups and the solvent polarity play a crucial role in gel formation. acs.org For example, derivatives with extended alkyl and benzylic end groups were found to gel nonpolar solvents like toluene (B28343) and xylenes. acs.org The table below summarizes the gelation behavior of some urea derivatives in different solvents, illustrating the impact of molecular structure and solvent on gel formation.

| Gelator Type | Solvent | Gelation Outcome | Reference |

| Bis(urea) with alkyl end groups | Toluene | Gel | acs.org |

| Bis(urea) with benzylic end groups | Toluene | Gel | acs.org |

| Bis(urea) derivatives | 1,2-Dichlorobenzene | Gel (for some derivatives) | acs.org |

| Bis(urea) derivatives | Nitrobenzene | Gel (for a small number of compounds) | acs.org |

| Histidine-derived benzyl (B1604629) urea | Acetonitrile, Ethyl acetate, Nitromethane, Nitrobenzene | Organogel | worktribe.com |

| Histidine-derived aryl ureas | Various solvents | No gelation observed | worktribe.com |

The formation of supramolecular gels is often a kinetically controlled process, where the gel state is a metastable phase that can eventually transform into a more thermodynamically stable crystalline phase. nih.gov The study of the gel-to-crystal transition can provide valuable insights into the self-assembly mechanisms of organogelators.

Role of this compound in Crystal Engineering

Crystal engineering is the rational design of crystalline solids with desired physical and chemical properties by understanding and utilizing intermolecular interactions. unibo.it Urea derivatives are excellent building blocks in crystal engineering due to the strong and directional nature of the N-H···O=C hydrogen bonds, which can be used to form predictable supramolecular synthons. iucr.orgresearchgate.net The this compound molecule, with its hydrogen bond donors (N-H) and acceptor (C=O), as well as the aromatic ring capable of π-π stacking, is well-suited for the construction of diverse supramolecular architectures.

The primary hydrogen bonding motif in the crystal structures of many simple urea derivatives is the formation of a one-dimensional tape or chain structure, where molecules are linked by pairs of N-H···O hydrogen bonds, forming a characteristic R²₂(8) graph set motif. researchgate.net This robust synthon is a recurring feature in the crystal packing of ureas and serves as a reliable tool for designing extended structures.

The principles of crystal engineering can be applied to form co-crystals, which are multi-component crystals held together by non-covalent interactions. This compound can potentially act as a co-former with other molecules that have complementary hydrogen bonding sites. For instance, it could form co-crystals with carboxylic acids, where the urea would act as a hydrogen bond acceptor for the acidic proton, or with pyridine-containing compounds, where the urea N-H groups would act as donors to the pyridine (B92270) nitrogen. The formation of such co-crystals can be used to modify the physicochemical properties of the parent compounds, such as solubility, melting point, and stability.

While the specific crystal structure of this compound or its co-crystals is not detailed in the provided search results, the general principles of urea-based crystal engineering provide a framework for predicting its behavior. The table below presents crystallographic data for some related urea derivatives, illustrating the common hydrogen bonding patterns and crystal systems.

| Compound | Crystal System | Space Group | Key Hydrogen Bonding Motif | Reference |

| 1-(3-Chlorophenyl)-3-(4-nitrophenyl)urea | Monoclinic | P2₁/n | N-H···O (urea-nitro) | iucr.org |

| 1-(4-bromobenzoyl)-3-[5-(E)-styryl-1,3,4-thiadiazol-2-yl]urea | Triclinic | P1 | N-H···O dimers (R²₂(8)) | researchgate.net |

| 3-(4-ethylphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one | Triclinic | P1 | O-H···O | researchgate.net |

The study of different hydrogen-bonding modes in closely related molecules highlights the subtle balance of intermolecular forces that dictates crystal packing. researchgate.net Even small changes in the molecular structure, such as the replacement of one substituent with another, can lead to different supramolecular assemblies. Therefore, the ethyl group in this compound is expected to play a crucial role in determining its solid-state structure and its interactions in co-crystals.

Coordination Chemistry of 4 Ethylphenyl Urea Derivatives

Ligand Properties of Urea (B33335) and Substituted Ureas

Urea and its derivatives are fundamentally important ligands in coordination chemistry due to their accessible donor atoms and hydrogen-bonding capabilities. nih.govresearchgate.net The core urea structure possesses two potential types of donor atoms: the carbonyl oxygen and the two amide nitrogens. rjpbcs.com This dual-donor capacity allows for varied coordination behaviors depending on several factors, including the nature of the metal ion, the substituents on the urea nitrogen atoms, and the reaction conditions. rjpbcs.comdestechpub.com

For simple urea and N,N'-dialkyl substituted ureas, coordination as a monodentate ligand through the carbonyl oxygen atom is the most common mode observed. rjpbcs.comdestechpub.com This preference is attributed to the sp2 hybridization of the oxygen atom. destechpub.com However, the coordination landscape is nuanced. The choice between oxygen and nitrogen binding is heavily influenced by the metal center. For instance, metals like iron(III), zinc(II), and copper(II) typically favor coordination to the oxygen atom, whereas palladium(II) has been shown to coordinate to the nitrogen atom. rjpbcs.comdestechpub.com

In the case of N-arylureas, such as (4-Ethylphenyl)urea, the presence of an unsubstituted -NH2 group is critical for certain catalytic applications, suggesting a vital role for this group in coordination. acs.org While neutral N-arylureas may still favor O-coordination, their behavior can change dramatically upon deprotonation. The resulting anionic ureate ligand has been shown in studies with palladium to coordinate in a monodentate fashion through the nitrogen atom. acs.orgnih.gov Furthermore, urea can undergo metal-promoted deprotonation to form a monoanionic ligand that can adopt bridging (μ2 and μ3) coordination modes. rjpbcs.comdestechpub.com

Formation of Metal Complexes with this compound-Containing Ligands

Metal complexes containing urea-based ligands are typically synthesized by reacting the urea derivative with a metal salt in an appropriate solvent. jcchems.comjocpr.com The synthesis of complexes with this compound would follow this general methodology. For example, a common procedure involves dissolving the ligand and a metal salt, such as a chloride or nitrate (B79036) salt of a transition metal, in a solvent like ethanol (B145695) or methanol (B129727) and then refluxing the mixture for several hours. jocpr.comtsijournals.com In some cases, the complexes can be prepared via solid-state reactions by grinding the reactants together. acs.org The resulting complexes often precipitate from the solution upon cooling and can be isolated by filtration. acs.org

The stoichiometry of the resulting complex, i.e., the ligand-to-metal ratio, can vary. For instance, hexacoordinated complexes, where six urea ligands coordinate to a single metal center, are common, particularly with iron(III). acs.orgresearchgate.net However, other stoichiometries are also readily formed. jcchems.comtsijournals.com The formation and properties of the final complex are influenced by the choice of metal, the counter-anion, and the reaction conditions. researchgate.net

This compound, as a substituted urea, possesses two primary coordination sites: the carbonyl oxygen atom and the two nitrogen atoms. The resulting coordination mode is a critical determinant of the final complex's structure and reactivity.

O-Coordination: This is the most frequently observed coordination mode for neutral urea ligands. destechpub.comacs.org In this arrangement, the ligand is monodentate, binding to the metal center via the lone pair electrons on the carbonyl oxygen. This interaction is typical for a wide range of metal ions, including Co(II), Fe(III), and Zn(II). nih.govrjpbcs.com The geometry of this bond is generally bent, with C=O···M angles significantly less than 180°. destechpub.com

N-Coordination: While less common, monodentate N-coordination is well-documented, particularly for metal ions like palladium(II). rjpbcs.comacs.org For N-arylureas like this compound, experimental and computational studies on related systems suggest that upon deprotonation under basic conditions, the resulting ureate anion preferentially binds to palladium through the nonsubstituted nitrogen atom. acs.orgnih.gov This mode is considered uncommon for metal-ureate complexes but is crucial for understanding their role in catalysis. nih.gov

Other Modes: In a limited number of cases, a rare N,O-bidentate coordination has been found. destechpub.com Furthermore, deprotonated urea can act as a bridging ligand, connecting two (μ2) or three (μ3) metal centers. rjpbcs.comdestechpub.com

Spectroscopic techniques are indispensable for characterizing metal complexes of this compound and determining the ligand's coordination mode.

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy is particularly powerful for distinguishing between O- and N-coordination. The key vibrational bands of the urea moiety, namely the C=O and N-H stretching modes, exhibit characteristic shifts upon complexation. rjpbcs.com

When O-coordination occurs, the C=O bond is weakened, resulting in a decrease in the ν(C=O) stretching frequency compared to the free ligand. The N-H stretching frequencies are not significantly affected. rjpbcs.com

Conversely, for N-coordination , the electron density is drawn from the nitrogen atom, leading to a decrease in the ν(N-H) stretching frequencies. This also results in an increase in the double bond character of the C=O bond, causing a shift of the ν(C=O) band to a higher frequency (around 1700 cm⁻¹). rjpbcs.comdestechpub.comtsijournals.com The C-N stretching frequency also provides evidence, typically decreasing upon N-coordination. rjpbcs.com Raman spectroscopy offers complementary data for these vibrational modes. acs.orgresearchgate.net

Mass Spectrometry (Mass Spec): Mass spectrometry is used to determine the molecular weight of the synthesized complex. biomedpharmajournal.org The observation of a molecular ion peak (M+) corresponding to the expected formula of the complex confirms its formation and stoichiometry. biomedpharmajournal.org Fragmentation patterns can also provide additional structural information.

Table 1: Typical Infrared (IR) Spectral Shifts in Urea Complexes

| Coordination Mode | ν(C=O) Stretch | ν(N-H) Stretch | Rationale |

|---|---|---|---|

| O-Coordination | Decrease | No significant change | Weakening of the C=O bond due to electron donation from oxygen to the metal. rjpbcs.com |

| N-Coordination | Increase | Decrease | Electron withdrawal from nitrogen strengthens the C=O bond and weakens the N-H bonds. rjpbcs.comdestechpub.com |

Single-crystal X-ray diffraction provides the most definitive structural information for metal complexes of this compound in the solid state. nih.govresearchgate.net This technique allows for the precise determination of molecular geometry, bond lengths, and bond angles. Although a specific crystal structure for a this compound complex is not detailed in the searched literature, analysis of related urea complexes reveals key structural features.

Studies on complexes like hexakis(urea-O)iron(III) and hexakis(urea)cobalt(II) salts show that the metal ion is often in a distorted octahedral coordination environment, with the urea ligands coordinating through their oxygen atoms in a propeller-like arrangement. nih.govresearchgate.net X-ray studies confirm the bent fashion of the C–O–M bond. nih.gov

Table 2: Example Crystallographic Data from a [CoU₆]²⁺ Complex

| Parameter | Observation | Significance |

|---|---|---|

| Coordination Geometry | Slightly distorted octahedral | Typical for hexacoordinated Co(II) ions. nih.gov |

| Coordination Atom | Oxygen (from urea) | Confirms O-ligation in the solid state. nih.gov |

| Co-O Bond Lengths | Comparable to other [CoU₆]²⁺ complexes | Provides data for structural comparison. nih.gov |

| C-O-Co Angles | 130.3(2)° to 133.6(2)° | Demonstrates the usual bent coordination of urea. nih.gov |

| Hydrogen Bonding | Extensive network involving cations, anions, and lattice urea | Stabilizes the crystal lattice and creates a supramolecular structure. nih.gov |

The stability of metal-urea complexes varies, though many are air-stable crystalline solids. rjpbcs.combibliomed.org Their reactivity is often dominated by the interplay between the urea ligand and the counter-anion, especially when the anion is an oxidizing agent. nih.gov

Thermal analysis methods like Thermogravimetry (TG) and Differential Scanning Calorimetry (DSC) are used to probe the thermal stability and decomposition pathways of these complexes. researchgate.net The thermal decomposition of metal-urea complexes can be a complex, multi-step process. ajol.info For complexes with non-oxidizing anions, decomposition typically involves the sequential loss of the urea ligands at elevated temperatures. However, for salts with oxidizing anions such as permanganate (B83412) (MnO₄⁻) or dichromate (Cr₂O₇²⁻), a solid-phase quasi-intramolecular redox reaction can occur between the urea ligand (acting as a reductant) and the anion (acting as an oxidant). acs.orgnih.gov This redox reaction often occurs at a temperature below the normal decomposition temperature of the complex cation and can be harnessed as a low-temperature route to generate various metal oxides, often in the nanoscale range. ajol.infonih.gov

The stability in solution can differ from the solid state. For example, some complexes that are stable as solids may be susceptible to decomposition or demetallation when dissolved. researchgate.net

X-ray Diffraction Studies of Complex Structures

Redox Chemistry of Urea-Containing Ligands

The redox chemistry associated with urea-containing ligands is a significant aspect of their coordination chemistry. This can be viewed in two main contexts: the inherent redox properties of the simple urea ligand and the designed redox activity of more complex urea-based structures.

The urea ligand itself is a reducing agent, a property that becomes prominent when it is complexed with a metal ion and a strongly oxidizing counter-anion. mdpi.comnih.gov In complexes like Fe(urea)₆₃ and [Fe(urea)₆]₂(Cr₂O₇)₃, the extended hydrogen bond network between the urea's NH groups and the anion's oxygen atoms can serve as a reaction center. acs.orgnih.gov Upon heating, these interactions facilitate a solid-phase redox reaction, leading to the reduction of the anion and oxidation and decomposition of the urea ligand. nih.gov The addition of urea to an iron(II) solution has also been shown to lower the redox potential of the Fe(III)/Fe(II) couple, indicating its influence on the metal center's electronic properties. nih.gov

Beyond this inherent reactivity, researchers have designed specific urea-containing ligands that are redox-active. For example, urea azines have been studied for their coordination and redox chemistry. researchgate.net Copper(II) complexes with anionic urea azine ligands have been shown to undergo one-electron oxidation, which initiates an unprecedented redox-induced electron transfer process, resulting in a copper(I) complex with two oxidized ligands. researchgate.net This demonstrates that the urea framework can be incorporated into ligands that actively participate in the redox chemistry of the entire complex, going beyond the role of a simple spectator ligand.

Applications of Urea Metal Complexes in Catalysis and Materials Science

The incorporation of urea moieties, such as this compound, into metal complexes has opened up significant avenues in the fields of catalysis and materials science. The unique ability of the urea group to form strong and directional hydrogen bonds, combined with the diverse reactivity of metal centers, allows for the creation of sophisticated supramolecular structures and functional materials. While specific research focusing exclusively on the metal complexes of this compound is limited in publicly available literature, the broader family of urea-based metal complexes has been extensively studied, providing a strong indication of their potential applications. These applications range from facilitating organic transformations as heterogeneous catalysts to forming novel materials like metal-organic frameworks (MOFs) with tailored properties.

In catalysis, the urea functionality within a metal complex can play a crucial role in substrate recognition and activation through hydrogen bonding. This secondary coordination sphere interaction can enhance catalytic activity and selectivity. In materials science, urea derivatives are valuable building blocks for constructing robust, porous, and functional coordination polymers and MOFs. These materials have shown promise in gas storage, separation, and sensing. The thermal decomposition of urea-metal complexes also serves as a valuable method for synthesizing mixed metal oxides with important catalytic and material properties.

Catalytic Applications of Urea-Metal Complexes

Metal complexes incorporating urea-based ligands have emerged as effective catalysts in a variety of organic reactions. The urea group, positioned in proximity to the metal's active site, can act as a hydrogen-bond donor to activate substrates, stabilize transition states, or control the stereoselectivity of a reaction.

One of the most significant areas of application is in heterogeneous catalysis, where the catalyst is in a different phase from the reactants. This is often achieved by incorporating urea-functionalized ligands into metal-organic frameworks (MOFs). These crystalline, porous materials offer spatial isolation of the catalytic sites, preventing the self-quenching that can occur with homogeneous urea-based catalysts due to self-association through hydrogen bonding.

A notable example is the use of a zinc-based MOF, NU-601, which contains a symmetrical urea tetracarboxylate strut. google.comnih.govresearchgate.net This material has proven to be an effective hydrogen-bond-donor catalyst for Friedel-Crafts reactions between pyrroles and nitroalkenes. google.comnih.govresearchgate.net The catalytic activity is observed to occur primarily within the micropores of the MOF, demonstrating size-selectivity for smaller substrates. google.comnih.govresearchgate.net

The catalytic performance of such urea-based MOFs is highlighted in the table below, showcasing the reaction between 2-methylpyrrole and trans-β-nitrostyrene.